3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c24-19-6-8-20(9-7-19)30-21-4-1-3-18(17-21)5-10-22(29)27-13-15-28(16-14-27)23-25-11-2-12-26-23/h1-4,6-9,11-12,17H,5,10,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTZMNWAYSZDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly within the central nervous system (CNS). The presence of the piperazine and pyrimidine moieties suggests potential interactions with neurotransmitter receptors and kinases, which are crucial for mediating various physiological responses.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against multiple cancer cell lines, including HCT116 (colorectal carcinoma) and SK-BR-3 (breast cancer), with a notable growth inhibition percentage at specific concentrations .
| Compound | Cancer Cell Line | GI Value at 10 μM |
|---|---|---|
| 4b | HOP-92 | 86.28% |
| 4a | HCT-116 | 40.87% |
| 4h | SK-BR-3 | 46.14% |
CNS Activity
The piperazine component suggests that this compound may act as a CNS agent, potentially influencing neurotransmitter systems. Research indicates that similar compounds can modulate serotonin and dopamine receptors, which are pivotal in treating psychiatric disorders .
Case Studies
- In Vitro Studies : In vitro assays have shown that derivatives of the compound exhibit promising antiproliferative effects against various cancer cell lines. For example, one study highlighted a derivative's IC50 value of 4.363 μM against HCT116 cells, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
- ADME-Tox Profiling : ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions suggest favorable drug-likeness properties for the compound, enhancing its viability as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs vary in substituents, linker groups, and biological activities. Below is a comparative analysis based on the evidence:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Linker Modifications: The propan-1-one linker in the target compound is shared with COX-2 inhibitors (e.g., 4h in ), which exhibit anti-inflammatory activity. Replacing the sulfonyl group in 4h with a pyrimidinyl-piperazine moiety may shift selectivity toward CNS targets.
Trifluoromethyl substituents (e.g., Compound 16 ) increase metabolic stability and electron-withdrawing effects, critical for antiseizure activity.
Biological Activity :
- Pyrimidinyl-piperazine derivatives (e.g., QD3 ) show dual functionality (receptor antagonism + antioxidant effects), suggesting the target compound may similarly combine multiple mechanisms.
- COX-2 inhibitors like 4h highlight the propan-1-one scaffold’s versatility in enzyme targeting, though substituent choice dictates specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
